molecular formula C19H32N2O2 B8122278 tert-Butyl (7-(benzylamino)heptyl)carbamate

tert-Butyl (7-(benzylamino)heptyl)carbamate

Cat. No.: B8122278
M. Wt: 320.5 g/mol
InChI Key: NDGRJVHRXOTQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (7-(benzylamino)heptyl)carbamate ( 2301067-77-4) is a synthetic carbamate derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C19H32N2O2 and a molecular weight of 320.5 g/mol, this compound features a carbamate group protected by a tert-butyl moiety (Boc group) and a benzylamino group connected by a seven-carbon alkyl chain . The carbamate functional group is a prominent structural motif in modern pharmaceuticals due to its high chemical and proteolytic stability, ability to penetrate cell membranes, and close resemblance to a peptide bond, making it a valuable isostere in molecular design . This specific structure suggests its potential application as a chemical building block or a key intermediate in the synthesis of more complex molecules, such as potential neuroprotective agents. Research into aromatic carbamate derivatives, which share core functional groups with this compound, has demonstrated their value in investigating pathways relevant to neurodegenerative diseases, including the modulation of apoptosis and the induction of autophagy . As a Boc-protected derivative, it may be particularly useful in multi-step synthetic routes, where it can serve as a protected amine precursor. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

tert-butyl N-[7-(benzylamino)heptyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2/c1-19(2,3)23-18(22)21-15-11-6-4-5-10-14-20-16-17-12-8-7-9-13-17/h7-9,12-13,20H,4-6,10-11,14-16H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGRJVHRXOTQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCNCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mono-Boc Protection of 1,7-Diaminoheptane Followed by Benzylation

This two-step approach begins with the selective protection of one amine group in 1,7-diaminoheptane, followed by benzylation of the remaining amine.

Step 1: Selective Boc Protection

The mono-Boc protection of 1,7-diaminoheptane is achieved using di-tert-butyl dicarbonate (Boc₂O) under controlled conditions. A biphasic system of water and tetrahydrofuran (THF) with sodium bicarbonate (NaHCO₃) as a base ensures selective reaction with one amine group.

Procedure :

  • Dissolve 1,7-diaminoheptane (1.0 equiv) in THF (0.5 M).

  • Add Boc₂O (1.05 equiv) dropwise at 0°C under nitrogen.

  • Stir for 12 hours at room temperature.

  • Extract with ethyl acetate, wash with brine, and concentrate.

  • Purify via flash chromatography (hexane/ethyl acetate = 4:1) to isolate Boc-NH-(CH₂)₇-NH₂.

Yield : 75–85%.

Step 2: Benzylation via Alkylation

The free amine in Boc-NH-(CH₂)₇-NH₂ is alkylated using benzyl bromide under phase-transfer catalysis (PTC) conditions, adapted from lacosamide intermediate syntheses.

Procedure :

  • Dissolve Boc-NH-(CH₂)₇-NH₂ (1.0 equiv) in ethyl acetate (0.3 M).

  • Add benzyl bromide (1.2 equiv), tetrabutylammonium bromide (TBAB, 0.1 equiv), and 50% aqueous KOH (2.0 equiv).

  • Stir vigorously at 25°C for 6 hours.

  • Quench with water, extract with ethyl acetate, and dry over MgSO₄.

  • Concentrate and recrystallize (hexane/ethyl acetate = 8:1) to obtain this compound.

Yield : 90–95%.

Key Optimization :

  • Excess benzyl bromide (1.2 equiv) prevents dialkylation.

  • TBAB enhances interfacial reactivity, reducing reaction time.

Reductive Amination Route

An alternative method employs reductive amination to introduce the benzyl group, avoiding alkylating agents.

Step 2: Reductive Amination with Benzaldehyde

Boc-NH-(CH₂)₇-NH₂ reacts with benzaldehyde under reductive conditions to form the secondary amine.

Procedure :

  • Dissolve Boc-NH-(CH₂)₇-NH₂ (1.0 equiv) in methanol (0.2 M).

  • Add benzaldehyde (1.1 equiv) and acetic acid (0.1 equiv).

  • Stir for 1 hour at 25°C, then add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv).

  • React for 12 hours, quench with saturated NaHCO₃, and extract with dichloromethane.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane = 1:3).

Yield : 70–80%.

Advantages :

  • Mitigates risks associated with alkylating agents.

  • Suitable for acid-sensitive substrates.

Sequential Alkylation and Protection

This route constructs the heptyl chain iteratively, incorporating Boc and benzylamino groups through alkylation.

Procedure :

  • Synthesis of 7-Bromoheptylamine : React 1,7-dibromoheptane with ammonia (2.0 M in THF) to yield 7-bromoheptylamine.

  • Boc Protection : Treat 7-bromoheptylamine with Boc₂O (1.1 equiv) and DMAP (0.1 equiv) in dichloromethane.

  • Benzylation : React Boc-NH-(CH₂)₇-Br with benzylamine (2.0 equiv) and K₂CO₃ in DMF at 60°C for 24 hours.

Yield : 60–70% (over three steps).

Challenges :

  • Low selectivity in step 1 leads to diamination byproducts.

  • Requires rigorous purification after each step.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Disadvantages
Alkylation (PTC)90–95%High yield, scalableRequires toxic benzyl bromide
Reductive Amination70–80%Avoids alkylating agentsLower yield, sensitive to moisture
Sequential Alkylation60–70%Flexible chain constructionMulti-step, low overall yield

Critical Reaction Parameters and Optimization

Temperature and Solvent Effects

  • Alkylation : Ethyl acetate as the solvent minimizes hydrolysis of benzyl bromide. Reactions at 25°C prevent exothermic side reactions.

  • Reductive Amination : Methanol stabilizes the imine intermediate, while acetic acid protonates the amine for efficient reduction.

Catalytic Enhancements

  • Phase-Transfer Catalysis : TBAB (0.1 equiv) increases the reaction rate by 40% in alkylation.

  • Boc Protection : DMAP (4-dimethylaminopyridine) accelerates Boc₂O activation, reducing reaction time to 2 hours.

Scalability and Industrial Considerations

The PTC-mediated alkylation route (Section 1.1) is preferred for industrial-scale synthesis due to:

  • Solvent Recovery : Ethyl acetate is easily recycled via distillation.

  • Catalyst Reusability : TBAB remains in the aqueous phase and can be reused.

  • Yield Consistency : Reproducible yields >90% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (7-(benzylamino)heptyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl (7-(benzylamino)heptyl)carbamate involves the protection of amino groups through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Structural Analogs with Varying Chain Lengths

Shorter-Chain Derivatives
  • tert-Butyl (2-(benzylamino)ethyl)carbamate Molecular Formula: C₁₄H₂₂N₂O₂ Molecular Weight: 250.34 g/mol Physical Properties: Boiling point 376.2°C, density 1.0 g/cm³, flash point 181.3°C . Key Difference: The ethyl chain (2 carbons) reduces steric hindrance and increases rigidity compared to the heptyl analog.
  • tert-Butyl N-[3-(benzylamino)propyl]carbamate Hazard Profile: Classified as "No known hazard" under OSHA HCS, suggesting low acute toxicity .
Longer-Chain Derivatives
  • tert-Butyl (7-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)heptyl)carbamate Synthesis: Deprotection with HCl yields a free amine intermediate for further functionalization . Key Difference: The extended heptyl chain accommodates bulky substituents (e.g., isoindolinone-dioxopiperidine), enhancing compatibility with biological targets.

Analogs with Modified Substituents

Stereochemical Variants
  • tert-Butyl (S)-(1-(benzylamino)-1-oxopropan-2-yl)carbamate (37) Synthesis: Prepared via Boc-alanine and benzylamine coupling (95% yield) . Enantiomeric Purity: >99:1 S isomer confirmed by chiral HPLC . Key Difference: The α-carbon stereochemistry and ketone group alter hydrogen-bonding capacity and biological activity.
  • tert-Butyl ((S)-2-(benzylamino)-1-((R)-3-bromo-4,5-dihydroisoxazol-5-yl)-2-oxoethyl)carbamate (11b) Functionality: Incorporates a bromo-dihydroisoxazolyl group, likely enhancing electrophilic reactivity .
Aromatic and Heterocyclic Derivatives
  • tert-Butyl (3-aminophenyl)carbamate Similarity Score: 0.98 vs. tert-Butyl (7-(benzylamino)heptyl)carbamate . Key Difference: Aromatic amine substituents on phenyl rings confer distinct electronic properties and π-π stacking interactions.
  • tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate Molecular Formula: C₁₄H₁₈BrNO₂ Molecular Weight: 312.2 g/mol .

Trends :

  • Stereochemistry : Enantiopure analogs (e.g., compound 37) exhibit enhanced biological specificity .
  • Synthetic Efficiency : Shorter-chain derivatives (e.g., ethyl/propyl) often achieve higher yields due to reduced steric challenges .

Biological Activity

tert-Butyl (7-(benzylamino)heptyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential neuroprotective and antimicrobial properties. Understanding its biological activity involves exploring its mechanisms of action, structure-activity relationships (SAR), and efficacy against various biological targets.

Neuroprotective Activity
Research indicates that aromatic carbamates, including derivatives similar to this compound, can exhibit neuroprotective effects. These compounds have been shown to enhance the Bcl-2/Bax ratio, promoting an anti-apoptotic state in neurons and activating autophagy through the induction of beclin 1. In studies, certain derivatives protected up to 80% of neurons from etoposide-induced apoptosis at low concentrations (100 nM) .

Antimicrobial Properties
The compound's structure suggests potential activity against pathogens. For example, related carbamate derivatives have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, indicating that structural modifications can enhance biological efficacy .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of a benzyl group is crucial for enhancing TLR7 agonistic activity, which is associated with immune modulation and potential therapeutic applications in chronic viral diseases .

Substituent Activity Remarks
BenzylHighEnhances TLR7 activity
t-ButylModerateStructural stability
HeptylVariableInfluences potency

Neuroprotection in Cellular Models

In a study focusing on neuroprotective agents, compounds similar to this compound were tested in human induced pluripotent stem cell-derived neurons. The findings revealed that these compounds significantly reduced neuronal death and promoted cell viability under stress conditions .

Antitubercular Efficacy

Another study evaluated the antitubercular activity of various carbamate derivatives. The results showed that specific substitutions on the phenyl ring enhanced inhibitory potency against M. tuberculosis strains, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 5 μg/mL . This suggests that this compound could be a candidate for further development as an antitubercular agent.

Toxicity and Safety Profile

The safety profile of carbamate derivatives generally indicates low toxicity levels at therapeutic doses. For instance, studies have shown that certain structural modifications lead to improved metabolic stability without significantly increasing cytotoxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl (7-(benzylamino)heptyl)carbamate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving carbamate protection of primary amines. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Purification : Column chromatography using gradients of hexane/ethyl acetate (e.g., 8:1 to 3:1) is effective for isolating the product. Impurities such as benzyl alcohol byproducts may require additional washes or recrystallization .

Q. What safety precautions are critical when handling tert-butyl carbamate derivatives in the lab?

  • Hazard Mitigation : Use NIOSH-approved respirators (e.g., P95 filters) for particulate exposure and OV/AG/P99 filters for organic vapors. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation and skin contact due to potential irritant properties .
  • Storage : Store at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Stability is compromised by strong acids/bases or prolonged exposure to moisture .

Q. How can the stability of this compound be assessed under varying pH conditions?

  • Experimental Design : Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC or LC-MS at intervals (e.g., 0, 24, 48 hours). The Boc group is prone to cleavage under acidic conditions (pH < 3), while alkaline conditions may induce side reactions .

Advanced Research Questions

Q. What strategies prevent racemization during the synthesis of chiral tert-butyl carbamate intermediates?

  • Stereochemical Control : Use enantioselective catalysts (e.g., chiral Lewis acids) or mild reaction conditions (low temperature, short reaction times). Barrett and Pilipauskas (1990) demonstrated racemization-free O-benzylation using benzyl trichloroacetimidate under neutral conditions .
  • Analytical Validation : Confirm enantiopurity via chiral HPLC or polarimetry. For example, tert-butyl derivatives of aminomethylsilanes showed retained configuration when metalated between nitrogen and silicon .

Q. How can tert-butyl carbamates be functionalized via directed metalation for complex molecule synthesis?

  • Metalation Protocols : Treat the carbamate with strong bases like LDA or Grignard reagents to deprotonate α to the nitrogen. Sieburth et al. (1996) achieved efficient alkylation/arylation at the silicon-nitrogen interface in aminomethyltrialkylsilane derivatives .
  • Electrophile Compatibility : Test electrophiles (e.g., aldehydes, alkyl halides) in THF or DMF at −78°C to room temperature. Monitor reactions by TLC and quench with aqueous NH₄Cl to isolate functionalized products .

Q. What analytical techniques resolve structural ambiguities in tert-butyl carbamate derivatives?

  • Spectroscopic Methods :

  • ¹H/¹³C NMR : Key signals include tert-butyl protons (1.2–1.4 ppm) and carbamate carbonyls (155–160 ppm). Aromatic protons from the benzyl group appear at 7.2–7.4 ppm .
  • X-ray Crystallography : Used to confirm stereochemistry in intermediates for CCR2 antagonists, as demonstrated by Campbell et al. (2009) .
    • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients separates diastereomers and impurities .

Q. How are tert-butyl carbamates applied in the synthesis of bioactive molecules like kinase inhibitors?

  • Case Study : Zhao et al. (2017) synthesized an omisertinib (AZD9291) intermediate by coupling tert-butyl carbamate-protected amines with aryl halides via Buchwald-Hartwig amination, achieving 81% yield .
  • Quality Control : Monitor residual palladium via ICP-MS and ensure <10 ppm levels for pharmaceutical intermediates .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for tert-butyl carbamate derivatives: How to validate?

  • Root Cause : Variations may arise from polymorphic forms or residual solvents.
  • Resolution : Perform DSC analysis at 5°C/min under nitrogen. Compare results with purified samples (e.g., recrystallized from ethanol/water) .

Q. Conflicting reactivity data in metalation studies: What factors influence reaction outcomes?

  • Variables : Solvent polarity (e.g., THF vs. DME), base strength, and steric hindrance from substituents. Garcia et al. (2006) observed higher diastereoselectivity in non-polar solvents for intramolecular α-amidoalkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.